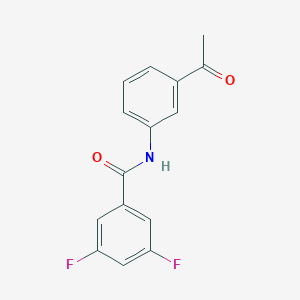

N-(3-acetylphenyl)-3,5-difluorobenzamide

説明

N-(3-Acetylphenyl)-3,5-difluorobenzamide is a fluorinated benzamide derivative characterized by a 3,5-difluorobenzoyl group linked to a 3-acetylphenylamine moiety. Benzamide compounds are widely studied for their pesticidal, pharmaceutical, and material science applications due to their tunable electronic and steric properties imparted by substituents like fluorine, chlorine, and acetyl groups .

特性

分子式 |

C15H11F2NO2 |

|---|---|

分子量 |

275.25 g/mol |

IUPAC名 |

N-(3-acetylphenyl)-3,5-difluorobenzamide |

InChI |

InChI=1S/C15H11F2NO2/c1-9(19)10-3-2-4-14(7-10)18-15(20)11-5-12(16)8-13(17)6-11/h2-8H,1H3,(H,18,20) |

InChIキー |

PQWCFULRYAMXGP-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)F)F |

正規SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)F)F |

製品の起源 |

United States |

類似化合物との比較

Structural Analogs in Pesticide Chemistry

Diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide)

- Structure : Shares the 2,6-difluorobenzamide core but substitutes the 3-acetylphenyl group with a 4-chlorophenylurea moiety.

- Application: A chitin synthesis inhibitor used as an insecticide. Its environmental hazard profile is notable, classified as a marine pollutant (UN3082) .

- Regulatory Status : Packing Group III under IMDG Code, highlighting moderate toxicity .

CGA-112913 (N-4-(3-Chloro-5-trifluoromethyl-2-pyridinyloxy)-3,5-dichlorophenylaminocarbonyl)-2,6-difluorobenzamide)

- Structure : Features a 2,6-difluorobenzamide backbone with a pyridinyloxy-dichlorophenyl substituent.

- Application : Likely a pesticide precursor, emphasizing the role of halogenated aromatic groups in enhancing bioactivity .

Lufenuron (N-[[2,5-dichloro-4-(1,1,2,3,3-hexafluoropropoxy)phenyl]amino]-2,6-difluorobenzamide)

Pharmaceutical and Ion Channel Modulators

HIFNH (N-[(2-amino-5-methyl-1H-imidazol-4-yl)methyl]-3,5-difluorobenzamide)

- Structure : Retains the 3,5-difluorobenzamide core but adds an imidazole-methyl group.

- Application : Acts as an arginine mimic inhibitor of the Hv1 ion channel, demonstrating how nitrogen-rich substituents enable targeted biological interactions. Structural validation via NMR and HRMS underscores its stability .

Fluorosalan (3,5-dibromo-2-hydroxy-N-(3-trifluoromethylphenyl)benzamide)

Polymorphism and Material Properties

N-(3,5-Difluorophenyl)-2,4-difluorobenzamide

Substituent Effects on Physicochemical Properties

| Compound | Key Substituents | Physicochemical Impact | Application |

|---|---|---|---|

| N-(3-Acetylphenyl)-3,5-difluorobenzamide (Hypothetical) | 3-Acetylphenyl, 3,5-difluoro | Enhanced electron-withdrawing effects | Potential kinase inhibition |

| Diflubenzuron | 4-Chlorophenylurea, 2,6-difluoro | Increased environmental persistence | Insecticide |

| HIFNH | Imidazole-methyl, 3,5-difluoro | Improved aqueous solubility | Ion channel modulation |

| Fluorosalan | 3,5-Dibromo-2-hydroxy, 3-CF3 | Broad-spectrum antimicrobial activity | Disinfectant |

Regulatory and Toxicity Considerations

- Halogenated Benzamides : Compounds like Diflubenzuron and CGA-112913 are classified as environmentally hazardous (UN3082) due to bioaccumulation risks .

- Fluorosalan : Bromine substitution increases toxicity, requiring stringent handling protocols .

- HIFNH : Lower environmental hazard due to polar imidazole groups enhancing biodegradability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。